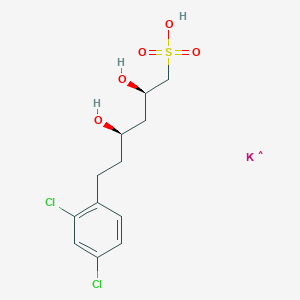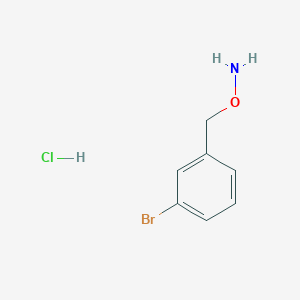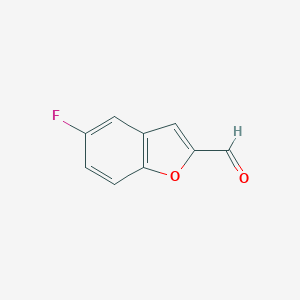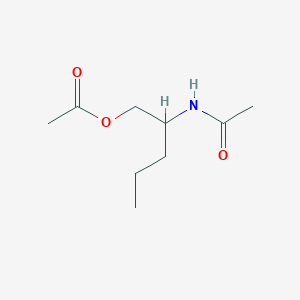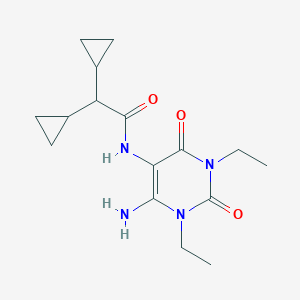
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, commonly known as CPAA, is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and survival of rapidly proliferating cells. CPAA has been extensively studied for its potential use as an anticancer agent and has shown promising results in preclinical studies.
作用機序
CPAA inhibits Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, CPAA disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and induction of apoptosis in rapidly proliferating cells, such as cancer cells.
生化学的および生理学的効果
CPAA has been shown to have selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is likely due to the higher rate of proliferation in cancer cells, which makes them more dependent on the de novo pyrimidine biosynthesis pathway. CPAA has also been shown to have anti-inflammatory effects, which may contribute to its potential use in other diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of CPAA is its potent inhibitory activity towards Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which makes it a promising candidate for further development as an anticancer agent. However, CPAA has limited solubility in aqueous solutions, which may pose challenges for its formulation and delivery. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans.
将来の方向性
There are several future directions for the development of CPAA as an anticancer agent. One potential direction is to explore the use of CPAA in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop more potent and selective inhibitors of Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c, which may have improved therapeutic potential compared to CPAA. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of CPAA in humans, as well as its potential use in other diseases, such as rheumatoid arthritis.
合成法
CPAA can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropane carboxylic acid with ethylamine to form cyclopropaneacetamide, which is then reacted with 6-amino-1,3-diethyluracil to form CPAA.
科学的研究の応用
CPAA has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies, including inhibition of tumor growth and induction of apoptosis in cancer cells. CPAA has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and gemcitabine.
特性
CAS番号 |
142458-94-4 |
|---|---|
製品名 |
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--c |
分子式 |
C16H24N4O3 |
分子量 |
320.39 g/mol |
IUPAC名 |
N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-2,2-dicyclopropylacetamide |
InChI |
InChI=1S/C16H24N4O3/c1-3-19-13(17)12(15(22)20(4-2)16(19)23)18-14(21)11(9-5-6-9)10-7-8-10/h9-11H,3-8,17H2,1-2H3,(H,18,21) |
InChIキー |
ATPKLNOZWWXICQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
正規SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C(C2CC2)C3CC3)N |
同義語 |
Cyclopropaneacetamide, N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)--alpha--cyclopropyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



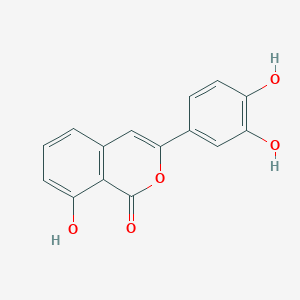
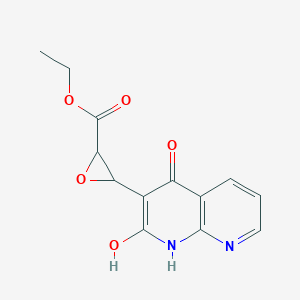
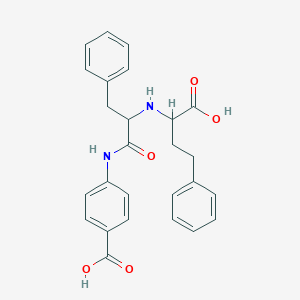
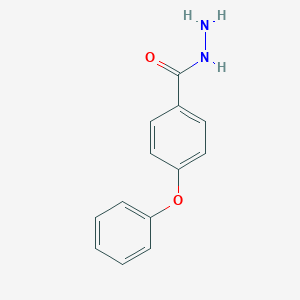
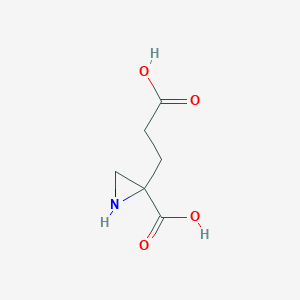

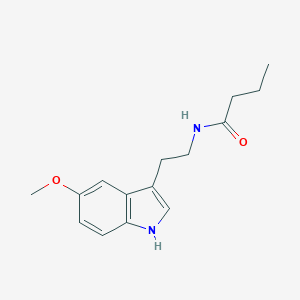
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
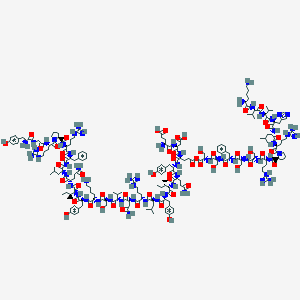
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
